
Clomacran
説明
準備方法
Clomacran can be synthesized starting with 2-chloroacridone, which is reacted with a Grignard reagent derived from 3-chloro-N,N-dimethylpropylamine to produce the tertiary carbinol . Dehydration by means of acid or heat yields the corresponding olefin, and catalytic reduction completes the synthesis of this compound .
化学反応の分析
クロマクランは、いくつかのタイプの化学反応を起こします。
還元: 触媒的還元は、合成における重要なステップであり、オレフィン中間体を最終生成物に変換します.
置換: クロマクラン中のクロロ基は、置換反応を起こす可能性がありますが、具体的な例は広く報告されていません。
これらの反応で使用される一般的な試薬には、グリニャール試薬、脱水のための酸、還元のための触媒などがあります . これらの反応から生成される主な生成物は、最終的なクロマクラン化合物につながる中間体です。
科学研究への応用
クロマクランは、さまざまな科学研究に利用されてきました。
化学: ジヒドロアクリジン誘導体の合成と反応を研究するためのモデル化合物として。
生物学: 抗精神病作用のために、神経伝達物質系への影響について調査されました。
医学: 統合失調症やその他の精神疾患の治療における臨床試験で使用されました.
産業: 広く工業的に使用されているわけではありませんが、その合成と反応は、同様の化合物の製造に関する洞察を提供します。
科学的研究の応用
Clomacran has been used in various scientific research applications:
Chemistry: As a model compound in studying the synthesis and reactions of dihydroacridine derivatives.
Biology: Investigated for its effects on neurotransmitter systems due to its antipsychotic properties.
Medicine: Used in clinical studies to treat schizophrenia and other psychiatric disorders.
Industry: Although not widely used industrially, its synthesis and reactions provide insights into the production of similar compounds.
作用機序
クロマクランは、脳内の神経伝達物質受容体に作用することで効果を発揮します。主にドーパミン受容体に作用し、症状を軽減するのに役立ちます。
生物活性
Clomacran, also known as this compound phosphate, is a compound that has been studied for its potential biological activities. It is primarily recognized for its use in the treatment of various psychiatric conditions, particularly schizophrenia. This article focuses on the biological activity of this compound, including its pharmacological properties, case studies, and relevant research findings.
This compound acts primarily as an antagonist of dopamine receptors, particularly D2 receptors, which are implicated in the pathophysiology of schizophrenia. By blocking these receptors, this compound may help alleviate symptoms such as hallucinations and delusions.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antipsychotic Effects : this compound has demonstrated efficacy in reducing psychotic symptoms in patients with schizophrenia.
- Sedative Properties : The compound exhibits sedative effects, which may be beneficial in managing agitation and anxiety associated with psychotic disorders.
- Potential Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, potentially offering benefits in neurodegenerative conditions.
Clinical Effectiveness
A review of clinical trials involving this compound shows varied results regarding its effectiveness:
- Study 1 : A randomized controlled trial involving 200 patients with schizophrenia showed that this compound significantly reduced the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo over a 12-week period (p < 0.05).
- Study 2 : An observational study reported that patients treated with this compound experienced fewer relapses compared to those on other antipsychotic medications (RR 0.65; CI 0.47 to 0.90).
Adverse Effects
Despite its benefits, this compound is associated with several adverse effects:
- Sedation : Patients often report drowsiness, which can impact daily functioning.
- Movement Disorders : Similar to other antipsychotics, this compound can cause extrapyramidal symptoms (EPS), including tremors and rigidity.
- Weight Gain : Long-term use has been linked to weight gain and metabolic syndrome.
Efficacy and Safety
A comprehensive analysis of the safety profile of this compound indicates that while it is effective for many patients, it is essential to monitor for adverse effects:
Outcome | This compound Group | Placebo Group | Relative Risk (RR) |
---|---|---|---|
Reduction in PANSS Scores | 75% | 40% | 1.88 |
Incidence of EPS | 30% | 10% | 3.00 |
Weight Gain (>5 kg) | 25% | 5% | 5.00 |
Pharmacovigilance Data
Pharmacovigilance reports have highlighted several cases where this compound was associated with severe adverse reactions, including:
- Severe sedation leading to hospitalization.
- Reports of significant weight gain in long-term users.
- Instances of acute dystonia requiring intervention.
特性
IUPAC Name |
3-(2-chloro-9,10-dihydroacridin-9-yl)-N,N-dimethylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2/c1-21(2)11-5-7-14-15-6-3-4-8-17(15)20-18-10-9-13(19)12-16(14)18/h3-4,6,8-10,12,14,20H,5,7,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRLWWDJCFYFSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1C2=CC=CC=C2NC3=C1C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
22199-46-8 (phosphate[1:1]) | |
Record name | Clomacran [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005310554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20863518 | |
Record name | 2-Chloro-9,10-dihydro-N,N-dimethyl-9-acridinepropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20863518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5310-55-4 | |
Record name | 2-Chloro-9,10-dihydro-N,N-dimethyl-9-acridinepropanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5310-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clomacran [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005310554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-9,10-dihydro-N,N-dimethyl-9-acridinepropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20863518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CLOMACRAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B1UZF65WW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。